BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 2-Acetamido-3-
fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Acetamido-3-fluorobenzoic acid

Cat. No.: B1585696

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3-
fluorobenzoic Acid

Introduction

2-Acetamido-3-fluorobenzoic acid (CAS No: 550346-18-4) is a fluorinated aromatic
carboxylic acid.[1] As a derivative of anthranilic acid, it belongs to a class of compounds that
are significant scaffolds in medicinal chemistry and drug discovery. The introduction of a
fluorine atom and an acetamido group onto the benzoic acid core critically influences its steric
and electronic properties, thereby modulating its acidity, lipophilicity, and potential biological
interactions. These properties are fundamental to predicting a molecule's pharmacokinetic and
pharmacodynamic behavior.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals engaged in the characterization of 2-Acetamido-3-fluorobenzoic
acid or similar novel chemical entities. While specific experimental data for this particular
isomer is not extensively available in public literature, this document provides a robust
framework for its empirical determination. We present established, authoritative protocols for
key physicochemical properties, grounded in international standards, and supplement this with
available data from closely related isomers to provide a predictive baseline.

Physicochemical Property Profile
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The following table summarizes the core physicochemical properties. Due to the limited public

data for 2-Acetamido-3-fluorobenzoic acid, values from its isomers, 2-Acetamido-4-

fluorobenzoic acid and 4-Acetamido-3-fluorobenzoic acid, are included for comparative and

predictive purposes. All researchers should treat these as estimates and determine them

empirically for the target compound.

Value for 2-

Comparative

Property Acetamido-3- Source | Method
] . Isomer Data
fluorobenzoic Acid
2-Acetamido-3- 2-acetamido-4-
IUPAC Name IUPAC Nomenclature
fluorobenzoic acid fluorobenzoic acid
Chemical Abstracts
CAS Number 550346-18-4[1] 394-27-4[2] ]
Service
Elemental
Molecular Formula CoHsFNO3 CoHsFNO3[2] N
Composition
Molecular Weight 197.16 g/mol 197.16 g/mol [2] Calculated
212-216 °C (for 2- ,
] ] ) ] ) Experimental
Melting Point Not Publicly Available Acetamido-4-fluoro

isomer)

(Capillary Method)

Aqueous Solubility

Not Publicly Available

Expected to be

OECD 105 (Flask

sparingly soluble Method)
o 3.43 (Predicted for 2- ) )
pKa (Acid Diss. ] ) ) Potentiometric
Not Publicly Available Acetamido-4-fluoro -
Const.) Titration

isomer)

LogP (Octanol/Water)

Not Publicly Available

0.8 (Predicted for 4-
Acetamido-3-fluoro

isomer)[3]

OECD 107 (Shake
Flask Method)

Part 1: Thermal Properties
Melting Point Determination
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Expertise & Rationale: The melting point is a critical indicator of a compound's purity. For a
pure crystalline solid, the melting range is typically narrow. The capillary method, as
standardized by major pharmacopeias, is the universally accepted technique for its
determination. The protocol requires a slow, controlled heating rate near the expected melting
point to allow for thermal equilibrium between the sample and the heating block, ensuring an
accurate reading.

Protocol: Melting Point Determination (USP Class la)[4]
e Sample Preparation:

o Ensure the 2-Acetamido-3-fluorobenzoic acid sample is thoroughly dried and
homogenous. If necessary, gently pulverize the solid to a fine powder using a mortar and
pestle.[5]

o Load the sample by jabbing the open end of a USP-specified capillary tube into the
powder.[5]

o Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to
pack the powder into the sealed end.

o The final packed column height should be 2.5-3.5 mm.[4][5]
 Instrumentation & Measurement:

o Calibrate the melting point apparatus using certified reference standards.[4][6]

o Insert the loaded capillary into the heating block.

o If the approximate melting point is unknown, perform a rapid preliminary run by heating at
a rate of 5-10 °C/min to establish a rough range.[7]

o For the formal measurement, allow the apparatus to cool to at least 20 °C below the
approximate melting point.

o Begin heating at a medium rate until the temperature is ~20 °C below the expected
melting point.
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o Crucially, reduce the heating rate to 1-2 °C per minute.[5][7] A slow ramp is essential for
accuracy.

o Record the onset temperature: the temperature at which the first droplet of liquid is
observed.[5]

o Record the clear point temperature: the temperature at which the last solid particle melts.

o

The melting range is the span between the onset and clear point temperatures.

Self-Validation: The protocol's integrity is maintained by periodic instrument calibration. For a
pure compound, a harrow melting range (e.g., < 2 °C) is expected. A broad range may indicate
the presence of impurities.
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Caption: Workflow for Melting Point Determination.
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Part 2: Solubility & Partitioning
Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a determinant of a drug's absorption and
distribution. The "Flask Method," described in OECD Guideline 105, is a robust and
straightforward technique for substances with solubility expected to be above 10 mg/L.[1][8]
The principle is to create a saturated solution by allowing excess solid to equilibrate with water
over a sufficient period. Mechanical agitation ensures that equilibrium is reached efficiently.
Subsequent analysis of the clear supernatant provides the saturation concentration.

Protocol: Aqueous Solubility Determination (OECD 105 - Flask Method)[9][10]
e Preparation:

o Add an excess amount of 2-Acetamido-3-fluorobenzoic acid to a glass flask with a
stopper. The excess is critical to ensure saturation is achieved.

o Add a precise volume of distilled water.
o Place the flask in a constant temperature water bath, preferably at 20 + 0.5 °C.[1][8]
e Equilibration:

o Stir the mixture using a magnetic stirrer. The stirring must be vigorous enough to suspend
the solid but not so vigorous as to cause foaming or dispersion issues.

o Allow the system to equilibrate. A preliminary test can determine the necessary time, but
24-48 hours is typical. The concentration in solution should be measured at different time
points (e.g., 24h, 48h) until it remains constant.

e Phase Separation & Analysis:
o Once equilibrium is reached, stop stirring and allow the excess solid to settle.

o Carefully withdraw an aliquot of the clear aqueous supernatant using a syringe fitted with a
filter (e.g., 0.22 um PTFE) to remove any undissolved particles.
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o Analyze the concentration of the dissolved compound in the filtrate using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

o Prepare calibration standards to accurately quantify the concentration.

Self-Validation: The system is self-validating if at least two consecutive samples taken several
hours apart show concentrations that agree within analytical error, confirming that equilibrium
has been reached. The presence of undissolved solid at the end of the experiment is also a
necessary visual check.

Partition Coefficient (LogP)

Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure
of a compound's lipophilicity, which influences its ability to cross biological membranes. The
"Shake Flask Method" (OECD Guideline 107) is the classical method for LogP determination
and is suitable for compounds with LogP values between -2 and 4.[11][12] The method
involves dissolving the compound in a two-phase system of water-saturated n-octanol and n-
octanol-saturated water and allowing it to partition between the layers until equilibrium is
achieved.

Protocol: LogP Determination (OECD 107 - Shake Flask Method)[11][13]
e Preparation of Phases:

o Prepare n-octanol-saturated water and water-saturated n-octanol by shaking the two
solvents together for 24 hours and then allowing them to separate.

o Prepare a stock solution of the compound in n-octanol.
 Partitioning:

o In a suitable vessel, combine a known volume of the n-octanol stock solution with a known
volume of the water phase. The volume ratio can be adjusted based on the expected
LogP.
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o Gently shake or invert the vessel at a constant temperature (e.g., 25 °C) for a sufficient
time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to
emulsion formation.

e Phase Separation & Analysis:
o Separate the two phases, typically by centrifugation to ensure a clean break.[11]

o Determine the concentration of the compound in both the n-octanol and the aqueous
phase using a suitable analytical method (e.g., HPLC-UV).

o The partition coefficient (P) is the ratio of the concentration in the octanol phase
(C_octanol) to the concentration in the aqueous phase (C_water).

o LogP is the base-10 logarithm of P: LogP = logio(C_octanol / C_water).

Self-Validation: The experiment should be performed with at least two different starting
concentrations and phase volume ratios. The resulting LogP values should agree within + 0.3
log units.[11] A mass balance calculation, comparing the initial amount of substance with the
sum of the amounts in both phases, should be performed and should be within 90-110%.
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Caption: Workflows for Solubility and LogP Determination.

Part 3: lonization Properties
Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium
between its protonated and deprotonated forms. For an acidic compound like 2-Acetamido-3-
fluorobenzoic acid, it dictates the degree of ionization at physiological pH, which profoundly
affects solubility, permeability, and receptor binding. Potentiometric titration is the gold standard
for pKa determination due to its high precision.[14] The method involves monitoring the pH of a
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solution of the compound as a titrant (a strong base for an acidic analyte) is added
incrementally. The pKa corresponds to the pH at the half-equivalence point.

Protocol: pKa Determination by Potentiometric Titration[15][16]
e System Preparation:

o Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00,
7.00, 10.00).[16]

o Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) titrant.

o Accurately weigh and dissolve a sample of 2-Acetamido-3-fluorobenzoic acid in a
known volume of water to create a solution of known concentration (e.g., 1 mM). If
solubility is low, a co-solvent like methanol may be used, but the pKa will be for that
specific solvent system.[14]

o Maintain a constant ionic strength in the solution by adding a background electrolyte like
0.15 M potassium chloride (KCI).[15][16]

o Titration:

o Place the sample solution in a jacketed beaker to maintain constant temperature and
place it on a magnetic stirrer.

o Immerse the calibrated pH electrode and a temperature probe into the solution.
o Begin adding the standardized NaOH titrant in small, precise increments using a burette.

o After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) before
recording the pH and the volume of titrant added.[15][16]

o Continue the titration well past the equivalence point (the point of steepest pH change).
e Data Analysis:

o Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration
curve.
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o Determine the equivalence point (V_eq) from the inflection point of the curve, often found
by taking the first or second derivative of the plot.

o The pKa is the pH value at the half-equivalence point (V_eq/ 2).

Self-Validation: The protocol is validated by the clear sigmoidal shape of the titration curve.
Performing the titration in triplicate and ensuring the calculated pKa values are highly
consistent (e.g., £ 0.05 units) confirms the reliability of the measurement.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
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Part 4: Spectroscopic Characterization

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of a
molecule's chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy maps the
carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies
the functional groups present. Together, they provide a molecular fingerprint.

NMR Spectroscopy

Protocol: *H and 3C NMR Spectroscopy[17][18]

o Sample Preparation: Dissolve 5-10 mg of 2-Acetamido-3-fluorobenzoic acid in ~0.7 mL of
a suitable deuterated solvent (e.g., DMSO-ds, as the acidic proton will be observable) in an
NMR tube.

e 1H NMR Acquisition:

o Acquire a standard proton spectrum. Key signals to identify would include:

Aromatic protons (typically 7-8 ppm range), showing splitting patterns influenced by the
fluorine and other substituents.

Amide N-H proton (broad singlet, typically > 8 ppm).

Carboxylic acid O-H proton (very broad singlet, typically > 12 ppm).

Acetyl methyl group (singlet, ~2 ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.[19] This provides a single peak for each unique
carbon atom.

o Expected signals include:
» Carbonyl carbons (amide and carboxylic acid, > 160 ppm).

» Aromatic carbons (110-150 ppm), with C-F coupling visible.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/product/b1585696?utm_src=pdf-body
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

= Acetyl methyl carbon (~25 ppm).

FT-IR Spectroscopy

Protocol: FT-IR Spectroscopy (KBr Pellet Method)[20][21]
e Sample Preparation:

o Place ~1-2 mg of the compound and ~100-200 mg of dry, IR-grade potassium bromide
(KBr) in an agate mortar.[20]

o Gently grind the two solids together until a fine, homogenous powder is formed.

o Transfer the powder to a pellet die and press using a hydraulic press to form a thin,
transparent or translucent pellet.[20]

e Analysis:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire the spectrum, typically over a range of 4000-400 cm~—1.

o Key characteristic absorption bands to identify include:

O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm™1.

N-H stretch (Amide): Moderate band, ~3300 cm~1.

C=0 stretch (Carboxylic Acid & Amide): Strong, sharp bands, ~1700-1650 cm~1.

C-F stretch: Strong band, ~1250-1000 cm~1.

References
e OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals,

Section 1, OECD Publishing, Paris. URL: [Link][1][8]

o OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method,
OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL.:
[Link][14]

e FILAB (2024), Solubility testing in accordance with the OECD 105. URL.: [Link][9]

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Creative Bioarray (2024)

OECD (2024), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method,
OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:
[Link][11]

OECD (2024), Test No.

OECD (2024), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
URL: [Link][12]

OECD (2009), OECD GUIDELINES FOR TESTING CHEMICALS. URL: [Link]

European Commission (2008), A.8. PARTITION COEFFICIENT. URL: [Link][13]
Analytice (2024)

Umwelt Online (1995)

Drawell (2024)

PubChem (2024), 2-Acetamido-4-fluorobenzoic acid. URL: [Link][2]

University of Colorado Boulder (2024)

ECETOC (2012), APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link][15]
DergiPark (2024), Elucidating lonization Behavior: Potentiometric Titration for Precise
Determination of pKa Values in Medicinal Chemistry. URL: [Link][17]

Stanford Research Systems (2024), Determination of Melting Points According to
Pharmacopeia. URL: [Link][4]

Royal Society of Chemistry (2018), Chapter 5: Acquiring 1 H and 13 C Spectra. URL:
[https://pubs.rsc.

Bruker (2024), Guide to FT-IR Spectroscopy. URL: [Link][22]

Virginia Tech (2024)

PubChem (2024), 4-Acetamido-3-fluorobenzoic acid. URL: [Link][3]

University of Missouri—St. Louis (2024), Potentiometric Titration of an Unknown Weak Acid.
URL: [Link][24]

Chemistry LibreTexts (2022), 4.2: IR Spectroscopy. URL: [Link][25]

Chemistry LibreTexts (2022), 6.

Scribd (2024)

University of Oxford (2024), A User Guide to Modern NMR Experiments. URL: [Link]
Metin Balci (2012), Basic 1H- and 13C-NMR Spectroscopy. URL: [Link][19]

University of Wisconsin-Madison (2024), 13-C NMR Protocol for beginners AV-400. URL.:
[Link][27]

National Institutes of Health (2014), State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR
Spectroscopy In Vivo: A Practical Guide. URL: [Link]

California State University, Bakersfield (2024)

University of Oxford (2024), A User Guide to Modern NMR Experiments. URL: [Link][20]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD -
Google Books [books.google.com]

2. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 4-Acetamido-3-fluorobenzoic acid | COH8FNO3 | CID 19434988 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. thinksrs.com [thinksrs.com]

5. chem.libretexts.org [chem.libretexts.org]

6. sigmaaldrich.com [sigmaaldrich.com]

7. csub.edu [csub.edu]

8. oecd.org [oecd.org]

9. filab.fr [filab.fr]

10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
11. oecd.org [oecd.org]

12. oecd.org [oecd.org]

13. enfo.hu [enfo.hu]

14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
15. creative-bioarray.com [creative-bioarray.com]

16. dergipark.org.tr [dergipark.org.tr]

17. books.rsc.org [books.rsc.org]

18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

19. sc.edu [sc.edu]

20. drawellanalytical.com [drawellanalytical.com]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.benchchem.com/product/b1585696?utm_src=pdf-custom-synthesis
https://books.google.com/books/about/OECD_Guidelines_for_the_Testing_of_Chemi.html?id=lfOXStooGxoC
https://books.google.com/books/about/OECD_Guidelines_for_the_Testing_of_Chemi.html?id=lfOXStooGxoC
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetamido-4-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetamido-4-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/19434988
https://pubchem.ncbi.nlm.nih.gov/compound/19434988
https://www.thinksrs.com/downloads/pdfs/applicationnotes/MP_Protocols.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/258/468/melting-point-standards-fl8678en-ms.pdf
https://www.csub.edu/chemistry/_files/Lab3_MeltingPoint.pdf
https://www.oecd.org/en/publications/test-no-105-water-solubility_9789264069589-en.html
https://filab.fr/en/our-services/our-expertise-services/laboratory-analysis-nanomaterial/laboratory-solubility-testing/
https://www.analytice.com/en/oecd-105-water-solubility-test-at-20c/
https://www.oecd.org/en/publications/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en.html
https://www.oecd.org/en/publications/1995/07/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_g1gh28d3.html
https://www.enfo.hu/sites/default/files/A08web1992.pdf
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

 To cite this document: BenchChem. [Physicochemical properties of 2-Acetamido-3-
fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585696#physicochemical-properties-of-2-
acetamido-3-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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